molecular formula C9H12O2 B1673608 2,6,6-Trimethyl-2-cyclohexene-1,4-dione CAS No. 1125-21-9

2,6,6-Trimethyl-2-cyclohexene-1,4-dione

Cat. No. B1673608
Key on ui cas rn: 1125-21-9
M. Wt: 152.19 g/mol
InChI Key: AYJXHIDNNLJQDT-UHFFFAOYSA-N
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Patent
US04046813

Procedure details

3,8 g. of lead acetate in 100 ml. of pyridine are treated with 69 g. of β-isophorone. The mixture is gassed with oxygen at 70° C. for 2 hours with intensive stirring and subsequently worked up by distillation. [b.p. 62°-64° C., 0,2 Torr]. The conversion of β-isophorone used amounts to 31 g. corresponding 45%. Ketoisophorone is obtained in a yield of 26 g. corresponding to 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[Pb+2].C([O-])(=O)C.[CH3:10][C:11]1[CH2:17][C:15](=[O:16])[CH2:14][C:13]([CH3:19])([CH3:18])[CH:12]=1.O=O>N1C=CC=CC=1>[O:3]=[C:12]1[C:13]([CH3:19])([CH3:18])[CH2:14][C:15](=[O:16])[CH:17]=[C:11]1[CH3:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CC(=O)C1)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with intensive stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
subsequently worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CC(=O)CC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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